1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride
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Overview
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a pyrazole ring, a phenylsulfonyl group, and a diazepane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the ethyl group: The pyrazole ring is then alkylated with an ethyl halide in the presence of a base.
Formation of the diazepane ring: This involves the cyclization of an appropriate diamine with a dihalide under basic conditions.
Introduction of the phenylsulfonyl group: The diazepane ring is sulfonylated using phenylsulfonyl chloride in the presence of a base.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or diazepane rings.
Reduction: Reduced forms of the pyrazole or diazepane rings.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane
- 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane sulfate
Uniqueness
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)-1,4-diazepane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S.ClH/c21-23(22,16-6-2-1-3-7-16)20-11-5-9-18(13-15-20)12-14-19-10-4-8-17-19;/h1-4,6-8,10H,5,9,11-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDYAUMKMJSPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)CCN3C=CC=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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